molecular formula C12H16N2O2S B2448022 Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate CAS No. 882747-88-8

Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate

Cat. No. B2448022
M. Wt: 252.33
InChI Key: NLASSSZYQCOTFB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of thiazinane derivatives, which includes “Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate”, has been discussed in several studies . For instance, one study mentioned the synthesis of 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1 H-pyrrole-2-carboxamide via a one-pot three-component condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate” can be found in chemical databases . These databases provide information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate and its derivatives have been synthesized and characterized extensively. For instance, the synthesis of Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, has been reported. These compounds have been analyzed using elemental analysis, IR, (1)H NMR, and mass spectral data (Gowda et al., 2011).

Structural Properties and Molecular Interactions : Studies have also focused on understanding the structural properties and molecular interactions of related compounds. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, complex sheets are formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while its isomer forms hydrogen-bonded chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Fluorescence Studies and Molecular Aggregation : There is significant research on the fluorescence effects and molecular aggregation of related compounds. For instance, studies on 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol have highlighted the impact of the secondary amine moiety on fluorescence effects and the role of molecular aggregation and charge transfer effects on these fluorescence properties (Matwijczuk et al., 2018). Additionally, solvent effects on molecular aggregation and their impact on fluorescence properties have been studied, revealing the association of fluorescence effects with aggregation processes in analyzed compounds (Matwijczuk et al., 2016).

Biological Properties and Pharmacological Activities

Pharmacological Activities : Although you've requested to exclude drug use and dosage information, it's important to note that related compounds have been evaluated for pharmacological activities. For example, synthesized compounds have been evaluated for their anti-inflammatory and analgesic activities, with findings indicating that certain compounds possess significant activities in these domains (Gowda et al., 2011).

Antimicrobial and Antifungal Activities : Some derivatives, like the 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, have been prepared and characterized, and their antibacterial and antifungal activities have been tested, showing promising results against tested microorganisms (Narayana et al., 2006).

properties

IUPAC Name

methyl 3-amino-4-thiomorpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLASSSZYQCOTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate

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